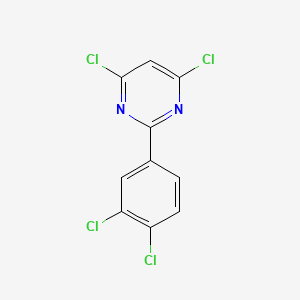

4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Biology and Materials Science

The pyrimidine nucleus is a fundamental building block in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine, which are integral to the structure of DNA and RNA. ijsat.org This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. researchgate.net Pyrimidine derivatives have been successfully developed into a wide range of therapeutic agents, including anticancer, antiviral, antibacterial, and anti-inflammatory drugs. ijsat.orgresearchtrend.net The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, facilitating strong and specific binding to biological macromolecules like proteins and nucleic acids. ijsat.org

Beyond the realm of medicine, pyrimidine scaffolds are also finding increasing application in materials science. Their rigid, planar structure and tunable electronic properties make them attractive components for the development of novel organic materials. For instance, pyrimidine-based compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic solar cells, and as components of supramolecular assemblies with unique photophysical properties. The ability to modify the pyrimidine core with various functional groups allows for the fine-tuning of these materials' electronic and optical characteristics.

Overview of Dichloropyrimidine Derivatives as Key Intermediates and Functional Molecules

Among the various classes of pyrimidine derivatives, dichloropyrimidines are particularly valuable as synthetic intermediates. nbinno.com The chlorine atoms on the pyrimidine ring are excellent leaving groups, allowing for their facile displacement by a wide range of nucleophiles. This reactivity enables the construction of complex molecular architectures and the introduction of diverse functional groups onto the pyrimidine core. The regioselectivity of these nucleophilic aromatic substitution (SNAr) reactions can often be controlled by the reaction conditions and the nature of the nucleophile, providing a powerful tool for synthetic chemists. wuxiapptec.com

Dichloropyrimidines, such as 4,6-dichloropyrimidine (B16783), serve as versatile starting materials for the synthesis of a plethora of biologically active molecules. chemicalbook.com For example, they are key precursors in the production of certain agrochemicals, including herbicides and fungicides. myskinrecipes.com In the pharmaceutical industry, they are used to build the core structures of drugs targeting a variety of diseases. The reactivity of the carbon-chlorine bonds also allows for their participation in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, further expanding the synthetic utility of this class of compounds.

Research Context and Scientific Rationale for Investigating 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of analogous compounds. The structure of this molecule, which combines a dichloropyrimidine core with a 3,4-dichlorophenyl substituent at the 2-position, suggests several avenues of scientific interest.

The presence of four chlorine atoms in total makes this a highly halogenated molecule. This high degree of halogenation can significantly influence the compound's physicochemical properties, such as its lipophilicity and electronic character. In the context of medicinal chemistry, the 2-aryl-pyrimidine motif is a common feature in many kinase inhibitors, a class of drugs that are highly effective in cancer therapy. The dichlorophenyl group may be designed to fit into specific hydrophobic pockets of a target protein's active site, while the dichloropyrimidine core provides a scaffold for further functionalization to enhance binding affinity and selectivity. The electronic-withdrawing nature of the chlorine atoms on both the phenyl and pyrimidine rings would make the pyrimidine ring particularly electron-deficient and thus highly susceptible to nucleophilic attack.

From a materials science perspective, the planarity of the pyrimidine and phenyl rings, coupled with the potential for intermolecular interactions involving the chlorine atoms (halogen bonding), could lead to interesting solid-state packing and potentially useful optical or electronic properties.

Below is a data table summarizing the key properties of the parent 4,6-dichloropyrimidine scaffold, which provides a baseline for understanding the characteristics of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂N₂ | ijpsr.com |

| Molecular Weight | 148.98 g/mol | ijpsr.com |

| Melting Point | 65-67 °C | researchtrend.net |

| Boiling Point | 176 °C | researchtrend.net |

| Appearance | Solid | researchtrend.net |

Current Research Gaps and Emerging Opportunities in Pyrimidine-Based Chemical Science

Despite the extensive research into pyrimidine chemistry, several research gaps and emerging opportunities remain. One significant challenge is the development of more sustainable and efficient synthetic methods for the preparation of complex pyrimidine derivatives. growingscience.com While classical methods are well-established, there is a growing need for greener alternatives that minimize waste and avoid the use of harsh reagents. ijsat.org

Another area of opportunity lies in the exploration of novel biological targets for pyrimidine-based drugs. While their use as anticancer and antimicrobial agents is well-documented, there is potential for the development of pyrimidine derivatives that target other diseases, such as neurodegenerative disorders and metabolic diseases. The design of "smart" pyrimidine-based molecules that can be activated by specific stimuli (e.g., light or a particular enzyme) is another exciting frontier.

In the realm of materials science, the full potential of pyrimidine-based materials is yet to be realized. There is a need for a deeper understanding of the structure-property relationships in these materials to guide the design of new compounds with tailored optical and electronic properties. The development of pyrimidine-containing polymers and metal-organic frameworks (MOFs) is also a promising area for future research.

The following table outlines some of the emerging research areas in pyrimidine chemistry:

| Research Area | Description | Potential Applications |

| Green Synthesis | Development of environmentally friendly synthetic routes to pyrimidine derivatives. | Sustainable manufacturing of pharmaceuticals and fine chemicals. |

| Novel Biological Targets | Exploration of pyrimidine-based compounds for new therapeutic indications. | Treatment of a wider range of diseases. |

| Stimuli-Responsive Pyrimidines | Design of molecules that can be activated by external triggers. | Targeted drug delivery and advanced diagnostics. |

| Advanced Materials | Investigation of pyrimidine-containing materials for electronic and optical applications. | OLEDs, solar cells, and sensors. |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4N2/c11-6-2-1-5(3-7(6)12)10-15-8(13)4-9(14)16-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDPUBCFQFMCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615849 | |

| Record name | 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21139-62-8 | |

| Record name | 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21139-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies and Precursor Chemistry

Historical and Contemporary Approaches to Dichloropyrimidine Core Synthesis

The synthesis of the 4,6-dichloropyrimidine (B16783) core is a well-established process in heterocyclic chemistry. Historically, methods often relied on harsh conditions and excess reagents, while contemporary approaches focus on efficiency, safety, and reduced environmental impact. researchgate.net

The foundational strategy for constructing the pyrimidine (B1678525) ring is the cyclocondensation reaction. nih.gov This method typically involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. nih.gov A common and classical approach to the pyrimidine core involves the condensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a 1,3-dicarbonyl compound or its equivalent. proquest.com

For the synthesis of the 4,6-dihydroxypyrimidine (B14393) precursor, a frequently used method involves the reaction of diethyl malonate with formamide (B127407) in the presence of a base like sodium ethoxide. google.com The reaction proceeds through the formation of a sodium salt of diethyl malonate, which then undergoes condensation with formamide, followed by intramolecular cyclization to yield the pyrimidine ring.

Table 1: Example of Cyclocondensation for 4,6-Dihydroxypyrimidine Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

This approach is versatile and allows for the synthesis of various substituted pyrimidines by choosing appropriately substituted starting materials. organic-chemistry.org More recent advancements in this area include the use of multicomponent reactions and alternative catalysts to improve efficiency and yield. mdpi.comacs.org

The conversion of hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidones) to chloropyrimidines is a critical step. The most prevalent method for this transformation is the use of a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common. nih.govgoogle.com

Historically, this reaction was performed by heating the hydroxypyrimidine in a large excess of POCl₃, often in the presence of an organic base such as dimethylaniline or triethylamine (B128534) hydrochloride. researchgate.netgoogle.com While effective, this method generates significant amounts of acidic waste from quenching the excess POCl₃, posing environmental and safety challenges on a large scale. researchgate.net

Contemporary modifications have focused on developing more efficient and environmentally benign protocols. Research has shown that the chlorination can be successfully achieved using equimolar amounts of POCl₃, particularly when conducted under solvent-free conditions in a sealed reactor at high temperatures (140–160 °C). nih.govresearchgate.net This improved procedure minimizes waste and simplifies the work-up process, making it suitable for large-scale preparations. nih.gov Other chlorinating agents like phosgene (B1210022) have also been explored as alternatives to phosphorus oxychloride. google.compatsnap.comgoogleapis.com

Table 2: Comparison of Chlorination Methods for 4,6-Dihydroxypyrimidine

| Method | Chlorinating Agent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Historical | Excess POCl₃ with base | Reflux | Well-established, high conversion | Large excess of reagent, acidic waste, harsh work-up researchgate.net |

| Contemporary | Equimolar POCl₃ with pyridine | 160 °C, sealed reactor, solvent-free | Reduced waste, high yield, simpler work-up, suitable for large scale nih.gov | Requires high temperature and pressure equipment |

| Alternative | Phosgene with base | Varies | Avoids phosphorus byproducts | Phosgene is highly toxic |

Synthesis of the 3,4-Dichlorophenyl Moiety and its Integration into the Pyrimidine Scaffold

The most direct synthetic route involves building the pyrimidine ring with the 3,4-dichlorophenyl group already incorporated at the C2 position. This is achieved by using 3,4-dichlorobenzamidine (B3050364) as the N-C-N component in the cyclocondensation reaction described previously.

The synthesis of the 3,4-dichlorobenzamidine precursor typically starts from 3,4-dichlorobenzoic acid or its derivatives. A common pathway involves:

Conversion to Acid Chloride: 3,4-dichlorobenzoic acid is reacted with a chlorinating agent like oxalyl chloride or thionyl chloride to form 3,4-dichlorobenzoyl chloride. chemicalbook.com

Amidation: The resulting acid chloride is treated with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) to yield 3,4-dichlorobenzamide. chemicalbook.comresearchgate.net

Dehydration to Nitrile: The benzamide (B126) is then dehydrated, often using thionyl chloride, to produce 3,4-dichlorobenzonitrile. google.com

Formation of Amidine: The nitrile is converted to the corresponding amidine, for instance, via the Pinner reaction.

Once 3,4-dichlorobenzamidine is obtained, it can be reacted with a malonic ester derivative (e.g., diethyl malonate) in the presence of a strong base to form 2-(3,4-dichlorophenyl)-4,6-dihydroxypyrimidine. This intermediate is then subjected to the chlorination procedures detailed in section 2.1.2 to yield the final product, 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine.

Advanced Catalytic Approaches in the Synthesis of this compound

An alternative and more convergent strategy involves the late-stage functionalization of a pre-existing pyrimidine core using modern cross-coupling reactions. This approach would typically start with 2,4,6-trichloropyrimidine (B138864) and introduce the 3,4-dichlorophenyl group via a carbon-carbon bond-forming reaction.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and halogenated pyrimidines are excellent substrates due to the electron-deficient nature of the ring. proquest.com

The Suzuki-Miyaura coupling is a widely used method for this purpose, reacting a halopyrimidine with an arylboronic acid. proquest.commdpi.com In the context of synthesizing the target molecule, 2,4,6-trichloropyrimidine could be coupled with (3,4-dichlorophenyl)boronic acid. The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4/C6 > C2 > C5. acs.org This intrinsic reactivity allows for regioselective substitution. By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively target the C2 position for arylation, although achieving high selectivity over the more reactive C4 and C6 positions can be challenging. nih.gov

The Sonogashira coupling , which couples a terminal alkyne with an aryl halide, is another valuable palladium-catalyzed reaction. wikipedia.org While not directly applicable for introducing the 3,4-dichlorophenyl group, it represents a key method for the diversification of chloropyrimidine scaffolds. researchgate.net

Table 3: Typical Conditions for Suzuki Coupling of Chloropyrimidines

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the oxidative addition and reductive elimination steps mdpi.com |

| Ligand | PPh₃, Biarylphosphines | Stabilizes the catalyst, influences reactivity and selectivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and neutralizes acid formed |

| Solvent | 1,4-Dioxane, Toluene, DMF, Ethanol/Water mixtures | Solubilizes reactants and influences reaction rate mdpi.comnih.gov |

| Aryl Source | (3,4-Dichlorophenyl)boronic acid | Provides the aryl moiety |

The success of palladium-catalyzed cross-coupling reactions, particularly with less reactive substrates like aryl chlorides, is highly dependent on the choice of ligand. The ligand stabilizes the palladium center and plays a crucial role in both the oxidative addition and reductive elimination steps of the catalytic cycle.

For coupling with chloro-heteroarenes, bulky and electron-rich phosphine (B1218219) ligands are often required to facilitate the challenging oxidative addition of the Pd(0) catalyst into the C-Cl bond. Examples of such ligands include:

Trialkylphosphines: Such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃).

Biarylphosphines: A class of ligands developed by Buchwald and others (e.g., SPhos, XPhos) that are highly effective for coupling aryl chlorides.

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands that can sometimes offer superior reactivity and stability compared to phosphines. nih.gov

Ligand design can also be used to control regioselectivity. The use of very sterically hindered ligands can sometimes reverse the inherent reactivity of a substrate, allowing for substitution at a less reactive site. nih.gov For instance, while the C4 position of 2,4-dichloropyrimidine (B19661) is typically more reactive, specific ligand-catalyst systems could potentially enhance selectivity for the C2 position, which would be essential for a cross-coupling approach to this compound from 2,4,6-trichloropyrimidine. nih.gov The choice of monodentate versus bidentate ligands can also significantly influence the outcome and regioselectivity of the coupling reaction. rsc.org

Green Chemistry Principles and Sustainable Synthesis Protocols

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. Traditional methods often rely on hazardous reagents and solvents, generating significant waste. Modern approaches, however, prioritize sustainability through innovative techniques that enhance efficiency and safety. rasayanjournal.co.in

The elimination of volatile organic solvents is a primary goal in green synthesis, as it reduces environmental pollution, health hazards, and the costs associated with solvent purchase and disposal. Solvent-free, or solid-state, reactions offer a cleaner alternative, often leading to higher yields, shorter reaction times, and simpler work-up procedures. rasayanjournal.co.in

For the synthesis of dichloropyrimidines, a proposed solvent-free approach involves the direct reaction of the precursor, 2-(3,4-dichlorophenyl)-6-hydroxypyrimidin-4(3H)-one, with a chlorinating agent. Research on related 2-substituted 4,6-dichloropyrimidines has demonstrated the feasibility of conducting the chlorination with phosphoryl chloride (POCl3) without any solvent. uni-konstanz.de This method not only avoids the use of hazardous solvents but can also simplify the purification process, as the side products are often gaseous or easily removed. uni-konstanz.de

Key Research Findings for Solvent-Free Pyrimidine Chlorination:

| Feature | Observation | Citation |

| Reactants | 2-substituted 6-hydroxy-[3H]-pyrimidin-4-ones and phosphoryl chloride | uni-konstanz.de |

| Conditions | Neat (solvent-free) mixture, prolonged reaction time (e.g., 48h) | |

| Yields | Average yields reported up to 80% for various 2-substituted analogues | uni-konstanz.de |

| Advantages | Avoids toxic solvents, simplifies workup, reduces side product formation | rasayanjournal.co.inuni-konstanz.de |

This solvent-free strategy is generally applicable to the chlorination of nitrogen heterocycles and represents a significant step towards a more sustainable synthesis of this compound. uni-konstanz.de

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. rasayanjournal.co.innih.gov The use of microwave irradiation can enhance the synthesis of various pyrimidine derivatives by promoting efficient and uniform heating of the reaction mixture. researchgate.netrsc.org

In the context of synthesizing this compound, microwave energy could be applied to the key chlorination step. By using a microwave reactor, the conversion of 2-(3,4-dichlorophenyl)-6-hydroxypyrimidin-4(3H)-one to the target dichlorinated product could potentially be achieved in minutes rather than hours. nih.govresearchgate.net This rapid heating can minimize the formation of degradation byproducts that may occur with prolonged exposure to high temperatures under conventional reflux conditions.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Citation |

| Reaction Time | Hours to days | Minutes to a few hours | rasayanjournal.co.innih.gov |

| Yields | Often moderate | Generally higher | rasayanjournal.co.inrsc.org |

| Energy Efficiency | Lower | Higher (targeted heating) | rasayanjournal.co.in |

| Side Products | More prevalent | Often reduced | rasayanjournal.co.in |

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the literature, the successful application of MAOS to a wide range of pyrimidine and other heterocyclic syntheses strongly supports its potential for enhancing this transformation. researchgate.netrsc.org

The selection of reagents is a critical aspect of green chemistry. Traditional chlorinating agents like phosphoryl chloride (POCl3) and phosgene are highly toxic and corrosive, posing significant handling and environmental risks. google.com Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), offers a safer and more convenient solid alternative to gaseous phosgene and can be a more environmentally benign option compared to POCl3 for certain applications. nih.govresearchgate.net

Triphosgene has been successfully employed in the synthesis of chlorinated pyrimidines, acting as a potent chlorinating agent for hydroxyl groups. google.com A patented method for the synthesis of 4,6-dichloro-2-methylpyrimidine (B42779) utilizes triphosgene in place of POCl3, highlighting its industrial applicability. The process involves reacting the corresponding 4,6-dihydroxy-2-methylpyrimidine (B75791) with a triphosgene solution in the presence of a base like N,N-diethylaniline. google.com This approach is noted for being safer, easier to operate, and having a simpler synthesis process. google.com

Advantages of Triphosgene as a Chlorinating Agent:

| Feature | Description | Citation |

| Physical State | Stable crystalline solid, easy to handle and store | nih.govresearchgate.net |

| Safety | Safer substitute for highly toxic gaseous phosgene | nih.gov |

| Reactivity | Effective for chlorination of hydroxyl groups on heterocyclic rings | google.comnih.gov |

| Stoichiometry | Can often be used in stoichiometric amounts, reducing waste | researchgate.net |

Chemical Reactivity and Sophisticated Derivatization Strategies

Nucleophilic Aromatic Substitution (SNAr) Reactions of Chlorine Atoms on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic is further amplified by the electron-withdrawing 2-(3,4-dichlorophenyl) substituent, making the chlorine atoms at the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a cornerstone for the functionalization of this scaffold. The generally accepted mechanism for SNAr reactions involves a two-stage process featuring a Meisenheimer intermediate. nih.gov

In the parent molecule, 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine, the C4 and C6 positions are chemically equivalent. Therefore, the initial monosubstitution with a nucleophile will occur at either position without regioselectivity, leading to a single product. However, the introduction of the first substituent can electronically influence the reactivity of the remaining chlorine atom, affecting the conditions required for a subsequent disubstitution.

Chemoselectivity becomes a critical consideration when other reactive groups are present on the pyrimidine ring. For instance, in related structures like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the choice of nucleophile and reaction conditions dictates whether the chloride or the sulfone group is displaced. acs.org Anilines and secondary aliphatic amines tend to selectively displace the chlorine atom, whereas stronger nucleophiles like deprotonated anilines can displace the sulfone group. acs.org This highlights a general principle: the nature of the nucleophile (hard vs. soft, strong vs. weak) and its concentration can be tuned to achieve chemoselective transformations. For this compound, sequential SNAr reactions with different nucleophiles can be employed to construct unsymmetrically substituted pyrimidines, provided the first introduced group does not undergo reaction under the conditions used for the second substitution.

The concepts of kinetic and thermodynamic control can dictate the product distribution in reactions with competing pathways. nih.gov A reaction is under kinetic control when it is conducted at low temperatures or for short durations, favoring the product that forms the fastest (i.e., via the lowest activation energy barrier). mdpi.comresearchgate.net Conversely, a reaction under thermodynamic control, typically run at higher temperatures for longer periods, allows for equilibrium to be established, favoring the most stable product. mdpi.comresearchgate.net

In the context of SNAr reactions on dichloropyrimidines, the process is often effectively irreversible under standard laboratory conditions. Consequently, the observed product is typically the kinetic product. For this compound, the equivalence of the C4 and C6 positions simplifies the outcome of the first substitution. In a subsequent substitution, if two different leaving groups were present, kinetic and thermodynamic factors could play a role. For example, in studies of polyfluoroaromatic compounds, a clear shift from kinetic to thermodynamic control has been observed by modifying reaction conditions, influencing which halide is substituted. nih.gov While specific studies on the kinetic versus thermodynamic control for this exact molecule are not prevalent, the principles suggest that reaction temperature and time could be modulated to influence selectivity in more complex derivatives.

The activated chlorine atoms at the C4 and C6 positions of this compound readily react with a variety of heteroatomic nucleophiles, providing a powerful tool for molecular diversification.

Oxygen Nucleophiles : Alkoxides, such as sodium or potassium methoxide (B1231860) and ethoxide, can displace the chlorine atoms to form the corresponding 4,6-dialkoxypyrimidines. These reactions are typically carried out in the corresponding alcohol as a solvent. In some activated pyrimidine systems, alkoxides have been shown to be effective nucleophiles. researchgate.net

Nitrogen Nucleophiles : A vast array of primary and secondary amines, anilines, and other nitrogen-containing heterocycles can be used to generate aminopyrimidine derivatives. These reactions are among the most common modifications for this scaffold. libretexts.org The reactions are often facilitated by a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. mdpi.com The reactivity can be influenced by the steric and electronic properties of the amine.

Sulfur Nucleophiles : Thiolates are powerful, soft nucleophiles that react efficiently with dichloropyrimidines to form thioethers. nih.gov These reactions are typically performed by deprotonating a thiol with a base like sodium hydride (NaH) or a carbonate to generate the thiolate anion in situ, which then displaces the chlorine atoms.

The table below summarizes representative SNAr reactions applicable to the this compound scaffold, based on established reactivity patterns of related compounds.

| Nucleophile Type | Reagent Example | Typical Conditions | Product Type |

| Oxygen | Sodium Methoxide (NaOMe) | Methanol (MeOH), Reflux | 4-Chloro-6-methoxy or 4,6-Dimethoxy derivative |

| Nitrogen | Aniline (PhNH₂) | Ethanol (EtOH), DIPEA, Reflux | 4-Anilino-6-chloro or 4,6-Dianilino derivative |

| Nitrogen | Morpholine | Dioxane or EtOH, K₂CO₃, Heat | 4-Morpholino-6-chloro or 4,6-Dimorpholino derivative |

| Sulfur | Sodium Thiophenoxide (PhSNa) | Tetrahydrofuran (THF) or DMF, RT | 4-Chloro-6-(phenylthio) or 4,6-Bis(phenylthio) derivative |

Reactivity of the 3,4-Dichlorophenyl Substituent

The 3,4-dichlorophenyl ring offers additional sites for functionalization, although its reactivity is substantially different from that of the pyrimidine ring.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene (B151609) and its derivatives. However, the reactivity of the 3,4-dichlorophenyl ring in the target molecule towards electrophiles is expected to be extremely low. This is due to the cumulative electron-withdrawing and deactivating effects of three substituents: the two chlorine atoms on the phenyl ring and the 2-pyrimidyl group.

Deactivating Effects : Chlorine atoms are deactivating due to their inductive electron withdrawal, which destabilizes the cationic intermediate (arenium ion) formed during SEAr. The pyrimidine ring, being a π-deficient heteroaromatic system, acts as a powerful electron-withdrawing group, further deactivating the attached phenyl ring.

Directing Effects : Should a reaction be forced under harsh conditions (e.g., strong Lewis acids, high temperatures), the regiochemical outcome would be dictated by the existing substituents. The chlorine atoms are ortho-, para-directors. The pyrimidyl group is a meta-director. The combined effect would likely direct an incoming electrophile to the C2' or C5' positions of the phenyl ring, but yields would be expected to be very poor. Given the high activation barrier, such reactions are not a practical strategy for derivatization.

Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, provide a more viable and versatile strategy for modifying both the pyrimidine and the phenyl C-Cl bonds. The key to sophisticated derivatization lies in the chemoselective functionalization of the four distinct chlorine atoms.

The reactivity of aryl chlorides in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is highly dependent on the electronic environment. The C-Cl bonds on the electron-deficient pyrimidine ring are significantly more activated towards oxidative addition to a Pd(0) center than the C-Cl bonds on the less electron-poor dichlorophenyl ring. This intrinsic difference in reactivity allows for selective functionalization.

A plausible synthetic strategy would involve the sequential functionalization of the C-Cl bonds:

Pyrimidine Ring Coupling : The C4 and C6 positions can be selectively coupled with boronic acids (Suzuki), organozinc reagents (Negishi), or organotin reagents (Stille) under relatively mild conditions. The choice of palladium catalyst and ligand can be crucial for achieving high yields and preventing side reactions. mdpi.com It is possible to perform a mono- or di-arylation on the pyrimidine core while leaving the phenyl chlorides untouched.

Phenyl Ring Coupling : After substitution at the pyrimidine C4 and C6 positions (either via SNAr or cross-coupling), the remaining C-Cl bonds on the phenyl ring can be targeted. These reactions would require more forcing conditions, such as higher temperatures, stronger bases, and specialized catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene ligands) known to activate less reactive aryl chlorides. acs.org

This differential reactivity enables a programmed approach to building complex molecular architectures from the this compound scaffold.

Rearrangement and Cyclization Reactions Involving this compound and its Derivatives

The this compound scaffold is a versatile precursor for the synthesis of more complex, fused heterocyclic systems through various rearrangement and cyclization strategies. The two chlorine atoms at the C4 and C6 positions are highly susceptible to sequential or simultaneous displacement by nucleophiles, a feature that is central to its derivatization. These reactions often proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the 2-aryl substituent facilitates the attack of nucleophiles. mdpi.com

A key strategy involves the reaction with dinucleophiles, where each nucleophilic center displaces one of the chlorine atoms, leading to the formation of a new ring fused to the pyrimidine core. Another powerful method is the conversion of a substituent into a reactive intermediate, such as a nitrene, which then undergoes intramolecular cyclization. For instance, the conversion of a pyrimidine derivative to an azide (B81097), followed by thermal or photochemical cyclization, is an effective route to fused heterocycles like deazapurines. nih.gov This approach highlights the utility of the dichloropyrimidine core as a template for constructing polycyclic systems.

Formation of Fused Heterocyclic Systems (e.g., Imidazopyrimidines, Pyrazolopyrimidines)

The reaction of this compound with appropriate binucleophiles is a direct method for synthesizing fused bicyclic heterocycles. The specific system formed depends on the nature of the nucleophile employed.

Pyrazolopyrimidines: Treatment of the dichloropyrimidine substrate with hydrazine (B178648) or its derivatives leads to the formation of pyrazolo[3,4-d]pyrimidine systems. The reaction typically proceeds in a stepwise manner. The first nucleophilic attack by a hydrazine nitrogen atom displaces one of the chloro groups. This is followed by an intramolecular cyclization, where the second nitrogen atom displaces the remaining chloro group, resulting in the fused pyrazole (B372694) ring.

Imidazopyrimidines: Similarly, reaction with 1,2-diamines, such as ethylenediamine, can yield imidazo[4,5-d]pyrimidine derivatives. The mechanism involves sequential SNAr reactions at the C4 and C6 positions by the two amino groups of the diamine, leading to the formation of the fused imidazole (B134444) ring.

The general reactivity of dichloropyrimidines serves as a blueprint for these transformations. For example, the synthesis of fused 7-deazapurine heterocycles has been achieved through the cyclization of 5-aryl-6-azidopyrimidines, which are themselves derived from 4,6-dichloropyrimidines. nih.gov This demonstrates a powerful two-step strategy: initial functionalization via SNAr followed by an intramolecular cyclization reaction to build the final fused architecture.

| Starting Material Class | Dinucleophile/Reagent | Resulting Fused System | General Reaction Type |

|---|---|---|---|

| 4,6-Dichloro-2-arylpyrimidine | Hydrazine (H₂N-NH₂) | Pyrazolo[3,4-d]pyrimidine | Sequential SNAr / Intramolecular Cyclization |

| 4,6-Dichloro-2-arylpyrimidine | Ethylenediamine (H₂N-CH₂-CH₂-NH₂) | Imidazo[4,5-d]pyrimidine | Sequential SNAr / Intramolecular Cyclization |

| 4-Chloro-5-aryl-6-azidopyrimidine | Heat or Light | Fused Deazapurine | Nitrene Formation / Intramolecular Cyclization |

Mechanistic Investigations of Ring Transformations

The transformation of the pyrimidine ring in derivatives of this compound into other heterocyclic systems involves complex mechanistic pathways. These transformations are distinct from simple substitution reactions and often involve cleavage and reformation of covalent bonds within the pyrimidine core itself.

One studied mechanism involves the photolysis of 5-substituted 6-azidouracil derivatives, which are structurally related to functionalized pyrimidines. rsc.org Irradiation can induce the loss of N₂ from the azide group to form a highly reactive nitrene intermediate. This nitrene can then attack the C5 position of the pyrimidine ring, leading to the formation of an unstable bicyclic azirine intermediate. Subsequent ring-opening of this strained intermediate can result in a ring expansion, transforming the six-membered pyrimidine into a seven-membered 1,3,5-triazepine derivative. rsc.org In other contexts, such as in the presence of water, a ring contraction can occur to yield hydantoin (B18101) ring systems. rsc.org

Mechanistic studies on related heterocyclic systems, such as 2-aryl-3,4-dihydropyrans, have also explored ring-opening reactions with nucleophiles, providing insight into how such transformations might proceed. nih.gov Unexpected ring transformations have also been observed in the reactions of certain bromomethylpyrimidine derivatives with anilines, indicating that the reaction pathways can be highly sensitive to the specific substituents and reaction conditions. researchgate.net These investigations underscore the rich and complex chemistry of the pyrimidine ring, which can be manipulated to undergo significant structural reorganization.

Photochemical and Electrochemical Transformations

The pyrimidine ring system, particularly when substituted with halogens and aryl groups, is susceptible to both photochemical and electrochemical transformations. These methods provide alternative, non-thermal routes for derivatization and ring modification.

Photochemical Transformations: Photochemical reactions can induce unique transformations not accessible through ground-state thermal chemistry. The irradiation of pyrimidine derivatives can lead to isomerization through the formation of high-energy intermediates like Dewar isomers. researchgate.net For derivatives of this compound, a key photochemical reaction involves derivatives where one of the chloro groups has been substituted with an azide. As mentioned previously, photolysis of such 6-azidopyrimidines generates a nitrene intermediate that can undergo intramolecular cyclization. nih.govrsc.org This light-induced reaction is a clean and efficient method for forming fused heterocyclic systems. The specific outcome can be influenced by the solvent and the presence of other nucleophiles, leading to either ring expansion or contraction products. rsc.org

Electrochemical Transformations: Electrochemical methods offer a powerful tool for mediating redox reactions of pyrimidine derivatives. Studies on 4-amino-6-chloropyrimidines have demonstrated the feasibility of reductive cross-coupling reactions with aryl halides. mdpi.comresearchgate.net This process, often employing a sacrificial iron anode and a nickel(II) catalyst, allows for the formation of C-C bonds at the chloro-substituted positions under mild conditions. mdpi.comresearchgate.net This strategy could be applied to this compound to achieve sequential and regioselective arylation.

Furthermore, electrochemical analysis techniques like cyclic voltammetry (CV) are used to investigate the electronic properties of these molecules. nih.gov CV experiments on related 4,6-diarylpyrimidin-2-amines have been used to determine their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. nih.gov This data is crucial for understanding the molecule's redox behavior and for designing applications in materials science, such as organic electronics. The electron-withdrawing nature of the dichlorophenyl group and the chlorine atoms on the pyrimidine ring would be expected to significantly influence the HOMO/LUMO energy levels of the title compound.

| Transformation Type | Method | Key Intermediate/Process | Potential Outcome |

|---|---|---|---|

| Photochemical | UV Irradiation of Azide Derivative | Nitrene Formation | Intramolecular Cyclization (Fused Rings) |

| Photochemical | UV Irradiation | Dewar Isomer | Ring Isomerization |

| Electrochemical | Reductive Cross-Coupling | Ni(0) Catalytic Cycle | C-C Bond Formation (Arylation) |

| Electrochemical | Cyclic Voltammetry (CV) | Electron Transfer | Determination of HOMO/LUMO Energy Levels |

Advanced Computational Analysis of this compound Remains Unexplored in Publicly Available Research

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound (CAS Number: 21139-62-8). Despite its availability from chemical suppliers, in-depth research detailing its electronic structure, reactivity, and conformational landscapes through advanced modeling techniques appears to be absent from publicly accessible databases and scholarly articles.

Extensive searches were conducted to locate specific data pertaining to the quantum chemical calculations, molecular dynamics simulations, and molecular docking studies of this particular molecule. However, these searches did not yield any dedicated studies that would provide the necessary data to elaborate on its molecular geometry, vibrational frequencies, frontier molecular orbitals, or potential reactive sites as requested.

The scientific community has widely adopted computational methods to predict and understand the behavior of molecules. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are routinely used to provide insights into the electronic properties and reactivity of chemical structures. Similarly, Molecular Dynamics (MD) simulations are employed to explore the conformational possibilities of a molecule over time, while molecular docking studies help in understanding its potential interactions with biological targets.

While a wealth of such computational research exists for various other pyrimidine derivatives and compounds containing dichlorophenyl groups, no specific studies were found for this compound. Consequently, the detailed scientific article focusing on the advanced computational and theoretical investigations of this compound, as per the specified structure, cannot be generated at this time due to the lack of foundational research data in the public domain.

Advanced Computational and Theoretical Investigations

Molecular Modeling and Docking Studies for Mechanistic Insights into Interactions[20][23][27][28][29].

Ligand-Target Binding Mode Prediction and Energetic Analysis

Computational docking and molecular dynamics simulations are powerful tools for predicting how a ligand, such as 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine, might bind to a biological target, typically a protein or nucleic acid. nih.gov These methods explore the conformational space of both the ligand and the target's active site to identify the most stable binding poses. The primary goal is to elucidate the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and van der Waals forces—that stabilize the ligand-target complex. nih.gov

Energetic analysis follows the prediction of the binding mode, quantifying the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net These scores, typically in kcal/mol, estimate the free energy of binding and help rank potential drug candidates. researchgate.net For instance, computational models can predict the binding affinities of pyrimidine (B1678525) derivatives against various kinases, which are common targets in cancer therapy due to the structural similarities of their binding pockets. nih.gov A novel series of N-aryl-N'-pyrimidin-4-yl ureas was optimized using such rational design approaches to develop potent inhibitors of the fibroblast growth factor receptor (FGFR) tyrosine kinases. nih.gov The analysis can reveal which parts of the molecule, such as the dichlorophenyl ring or the chlorine atoms on the pyrimidine core, contribute most significantly to the binding energy. This information is crucial for the rational design of new analogues with improved potency and selectivity. nih.gov

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Kinase A (Active State) | -9.2 | Met793, Leu718, Val726 | Hydrophobic |

| Kinase A (Inactive State) | -7.5 | Asp810, Phe811 | Hydrogen Bond, Pi-Stacking |

| Kinase B | -8.1 | Leu84, Val92, Ala151 | Hydrophobic |

| FGFR1 Kinase | -8.8 | Ala564, Val561, Leu630 | Hydrophobic, Halogen Bond |

| VEGFR-2 Kinase | -9.5 | Cys919, Leu840, Val848 | Hydrogen Bond, Hydrophobic |

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. researchgate.net Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, build mathematical relationships between the chemical structures of a series of compounds and their measured biological activities. researchgate.netnih.gov

For this compound and its analogues, computational SAR can elucidate how modifications to its structure affect its potential therapeutic activity. researchgate.net For example, models can predict the impact of altering the substitution pattern on the phenyl ring or replacing the chlorine atoms on the pyrimidine core with other functional groups. nih.gov DFT calculations on a series of pyrimidinone derivatives have shown a high correlation between ionization potentials and analgesic properties, and preliminary SAR studies demonstrated that replacing hydrogen with halogen atoms on the phenyl rings could reduce antinociceptive activity. nih.govresearchgate.net These models use molecular descriptors that quantify various physicochemical properties, such as electronic distribution (e.g., dipole moment), shape, and hydrophobicity. nih.gov By analyzing these relationships, chemists can prioritize the synthesis of compounds that are predicted to have enhanced activity, improved selectivity, or better metabolic stability. nih.gov

| Analogue Modification | Predicted IC₅₀ (nM) vs. Target Kinase | Key Descriptor Change | Predicted Effect |

|---|---|---|---|

| Parent (3,4-dichlorophenyl) | 15 | Reference | Baseline Activity |

| Replace Cl at C4 with -OCH₃ | 120 | Increased Polarity, H-bond donor | Decreased Potency |

| Replace Cl at C6 with -NH₂ | 85 | Increased Polarity, H-bond donor | Decreased Potency |

| Phenyl group to 4-methoxyphenyl | 10 | Increased Electron Density on Phenyl Ring | Slightly Increased Potency |

| Phenyl group to 4-fluorophenyl | 18 | Minor change in Electrostatics | Similar Potency |

Prediction of Reaction Pathways and Transition States

Computational chemistry, particularly methods based on quantum mechanics (QM), is invaluable for predicting the feasibility and outcomes of chemical reactions. wuxiapptec.com For halogenated pyrimidines, a common and synthetically useful reaction is Nucleophilic Aromatic Substitution (SNAr). wuxiapptec.commdpi.com Computational models can be used to predict the regioselectivity of such reactions—that is, which of the chlorine atoms on this compound is more likely to be substituted by a given nucleophile.

These predictions are made by calculating the energies of the reaction pathways. wuxiapptec.com This involves mapping the potential energy surface of the reaction, identifying the intermediate structures (like the Meisenheimer complex in SNAr), and, most importantly, locating the transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By comparing the activation energies for substitution at different positions (e.g., C4 vs. C6), chemists can predict the major product. wuxiapptec.com For instance, QM analysis of dichloropyrimidines has shown that the energy of the transition state for substitution at the C4 position can be higher or lower than at other positions depending on the other substituents on the ring, thus explaining the observed product selectivity. wuxiapptec.com Such calculations guide synthetic chemists in choosing the optimal reaction conditions to achieve the desired outcome.

| Reaction Site | Transition State (TS) Structure | Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Substitution at C4 | TS-C4 | +2.5 | Minor Product |

| Substitution at C6 | TS-C6 | 0.0 | Major Product |

| Substitution at C2 (of phenyl ring) | - | > +20.0 | Not Observed |

Sophisticated Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Determination

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise molecular structure of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Based on the structure of this compound, a ¹H NMR spectrum would be expected to show signals corresponding to the three distinct protons on the dichlorophenyl ring and the single proton on the pyrimidine (B1678525) ring. Similarly, a ¹³C NMR spectrum would reveal signals for the unique carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Resonances for this compound

| Atom Position | Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Correlations |

|---|---|---|---|---|

| Pyrimidine H-5 | ¹H | ~7.0-7.5 | Singlet (s) | HMBC to C-4, C-6 |

| Dichlorophenyl H-2' | ¹H | ~8.0-8.5 | Doublet (d) | COSY to H-6', HMBC to C-2, C-3', C-4' |

| Dichlorophenyl H-5' | ¹H | ~7.5-8.0 | Doublet (d) | COSY to H-6', HMBC to C-1', C-3', C-4' |

| Dichlorophenyl H-6' | ¹H | ~7.5-8.0 | Doublet of doublets (dd) | COSY to H-2', H-5' |

| Pyrimidine C-2 | ¹³C | ~160-165 | - | HMBC from H-2', H-6' |

| Pyrimidine C-4, C-6 | ¹³C | ~160-165 | - | HMBC from H-5 |

| Pyrimidine C-5 | ¹³C | ~115-120 | - | HSQC with H-5 |

While 1D NMR provides initial data, two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment would establish the connectivity between adjacent protons. sdsu.edu For this compound, COSY would show correlations between the protons on the dichlorophenyl ring, confirming their relative positions (e.g., H-5' to H-6' and H-2' to H-6'). wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu It would definitively link the pyrimidine H-5 signal to the C-5 carbon signal and each proton on the dichlorophenyl ring to its corresponding carbon. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-4 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. sdsu.edu Key correlations would be expected from the dichlorophenyl protons (H-2', H-6') to the pyrimidine C-2, confirming the connection point between the two ring systems. Correlations from the pyrimidine H-5 to carbons C-4 and C-6 would verify the structure of the pyrimidine ring. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, even if they are not directly connected through bonds. slideshare.net In this molecule, NOESY could reveal through-space interactions between the H-2' proton of the phenyl ring and the H-5 proton of the pyrimidine ring, providing insights into the preferred conformation and rotational orientation of the phenyl group relative to the pyrimidine core.

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful technique for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing in the crystal lattice. By analyzing differences in chemical shifts and relaxation times, ssNMR can distinguish between different polymorphs and provide information on molecular conformation and packing arrangements in the solid state.

Advanced Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental formula of a compound and for gaining structural information through controlled fragmentation.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would confirm its molecular formula, C₁₀H₄Cl₄N₂. The presence of four chlorine atoms would generate a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the elemental composition.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Adduct | Expected m/z |

|---|---|---|---|

| C₁₀H₄Cl₄N₂ | 293.9230 | [M+H]⁺ | 294.9308 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing a "fingerprint" that is characteristic of the molecule's structure. The resulting fragments offer valuable clues about the compound's connectivity. For this compound, fragmentation would likely involve the loss of chlorine atoms and cleavage at the bond connecting the pyrimidine and dichlorophenyl rings. Analyzing these fragmentation pathways helps to confirm the proposed structure and can be used to differentiate it from other isomers.

X-ray Crystallography for Absolute Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing the exact positions of atoms and the detailed geometry of the molecule, including bond lengths, bond angles, and torsional angles.

A crystal structure analysis of this compound would provide an unambiguous confirmation of its constitution. vensel.org Furthermore, it would reveal crucial information about the supramolecular assembly, detailing how individual molecules pack together in the crystal lattice. This analysis would identify and characterize non-covalent interactions such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine atoms, which are critical in stabilizing the crystal structure. nih.govresearchgate.net

Table 3: Crystallographic Data Parameters (Hypothetical)

| Parameter | Description |

|---|---|

| Crystal System | Would be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | Would be determined (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the unit cell edges and angles |

| Molecules per Unit Cell (Z) | The number of molecules within one unit cell |

| Dihedral Angle | The angle between the planes of the pyrimidine and dichlorophenyl rings |

| Intermolecular Interactions | Identification of potential C-H···N, C-Cl···π, or π-π stacking interactions |

Mechanistic Exploration of Biological Activity Excluding Clinical, Dosage, Safety

Molecular Target Identification and Validation Studies

Research dedicated to identifying and validating the specific molecular targets of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine is not available in the public domain.

Enzyme Inhibition Kinetics and Mechanism (e.g., IC50, Ki determination)

There are no published studies reporting the enzyme inhibition kinetics for this compound. Consequently, data regarding its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against any specific enzyme are not available.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

No receptor binding assays or ligand-receptor interaction profiles have been published for this compound.

Modulation of Specific Cellular Pathways and Processes

Information regarding the modulation of any specific cellular pathways or biological processes by this compound has not been reported in the scientific literature.

Rational Design and Structure-Activity Relationship (SAR) Development

While rational design and SAR are common in the study of pyrimidine (B1678525) derivatives, no such studies have been specifically published for this compound.

Impact of Substituents on Molecular Recognition and Target Engagement

There are no available research articles that investigate the impact of modifying the dichlorophenyl or dichloropyrimidine moieties of this compound on molecular recognition or engagement with a biological target.

Pharmacophore Modeling and Lead Optimization Strategies

No pharmacophore models based on this compound have been developed, nor have any lead optimization strategies originating from this specific chemical structure been described in the literature.

Mechanistic Studies of Antimicrobial, Antiparasitic, and Antiviral Action at the Molecular Level

Pyrimidine scaffolds are recognized for their diverse biological activities, including antimicrobial and antiviral properties. The mechanisms of action often involve the inhibition of essential enzymes or interference with replication processes.

Derivatives of pyrimidine have demonstrated the ability to inhibit bacterial growth. For instance, certain 1,4-dihydropyridine (B1200194) derivatives have shown antibacterial activity against Mycobacterium smegmatis and Staphylococcus aureus. nih.gov The proposed mechanisms for some pyrimidine-based compounds include the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov Additionally, some pyrimidine compounds are designed to interfere with other essential cellular processes, leading to a bacteriostatic or bactericidal effect. The lipophilicity of these compounds can also play a role in their ability to penetrate bacterial cell walls and exert their inhibitory effects. nih.gov

Table 1: Antibacterial Activity of Select Pyrimidine Derivatives

| Compound | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| 1,4-dihydropyridine derivatives | Mycobacterium smegmatis, Staphylococcus aureus, Escherichia coli | Potential DNA gyrase inhibition | nih.gov |

| 4-(5, 6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides | Staphylococcus aureus, MRSA, MRSE | Inhibition of bacterial growth | nih.gov |

The antiviral activity of pyrimidine derivatives is a significant area of investigation. The general mechanism for many antiviral drugs involves the inhibition of viral replication at various stages. nih.gov This can include preventing the virus from entering the host cell, inhibiting the synthesis of viral nucleic acids or proteins, or blocking the assembly and release of new virus particles. nih.govmdpi.com For example, some alkaloids with antiviral properties have been shown to inhibit viral replication and decrease viral entry. mdpi.com

Some pyrimidine analogues act as inhibitors of viral RNA-dependent RNA polymerase, a key enzyme for the replication of many RNA viruses. nih.gov Others may interfere with host cell pathways that are co-opted by the virus for its own replication. nih.gov The broad-spectrum antiviral activity of some compounds is attributed to their ability to interfere with host-regulated pathways of virus replication rather than targeting specific viral proteins. nih.gov

Investigation of Anticancer Mechanisms at the Cellular and Molecular Level

The anticancer properties of pyrimidine derivatives, including compounds structurally related to this compound, are extensively studied. These compounds often exert their effects through the modulation of key cellular processes involved in cancer progression, such as cell cycle control, apoptosis, and signal transduction pathways.

Many anticancer agents, including pyrimidine derivatives, function by disrupting the normal progression of the cell cycle, leading to a halt in cell division and proliferation. nih.gov De novo pyrimidine biosynthesis itself is upregulated during the S phase of the cell cycle to meet the demand for DNA synthesis in proliferating cells. nih.gov

Certain pyrimidine-based compounds have been shown to induce cell cycle arrest at specific phases. For instance, some diazaphenothiazine derivatives have been found to cause G2/M phase cell cycle arrest in ovarian carcinoma cells. researchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting tumor growth. The mechanism of cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are key regulators of cell cycle progression. nih.gov

Inducing apoptosis, or programmed cell death, is a primary mechanism for many anticancer therapies. Pyrimidine derivatives have been shown to trigger apoptosis in cancer cells through various pathways. Caspases, a family of protease enzymes, play a crucial role in the execution of apoptosis. nih.gov

Activation of caspase-3 is a central event in the apoptotic cascade and can be initiated by both intrinsic (mitochondrial-dependent) and extrinsic (death receptor-dependent) pathways. nih.gov Some pyrimidine-based compounds can induce apoptosis by activating these caspase cascades. nih.gov For example, the anticancer effects of certain compounds are mediated through the induction of both intrinsic and extrinsic apoptotic pathways. researchgate.net The process can involve the release of cytochrome c from mitochondria, which then activates caspase-9 and subsequently caspase-3. nih.gov

Kinases are a class of enzymes that are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention. mdpi.com Pyrimidine derivatives have been developed as inhibitors of various kinases involved in cancer cell signaling.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govnih.gov Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy. nih.gov Several pyrimidine-based compounds have been identified as potent inhibitors of VEGFR-2. nih.govnih.gov

HER-2: Human Epidermal Growth Factor Receptor 2 (HER-2) is a receptor tyrosine kinase that is overexpressed in some types of cancer, particularly breast cancer. researchgate.net Inhibition of HER-2 can block downstream signaling pathways that promote cell proliferation and survival. researchgate.netnih.gov

PI3Kδ: Phosphoinositide 3-kinase delta (PI3Kδ) is an enzyme involved in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.govnih.gov Inhibitors of PI3Kδ have shown efficacy in certain hematological malignancies. nih.govmdpi.com

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as CDK2 inhibitors. nih.gov The inhibition of CDK2 can lead to cell cycle arrest and apoptosis. nih.gov

Table 2: Kinase Inhibition Profiles of Select Pyrimidine-Related Scaffolds

| Kinase Target | Compound Class/Scaffold | Biological Effect | Reference |

|---|---|---|---|

| VEGFR-2 | Pyrrolo[2,3-d]pyrimidines, Cyanopyridones | Inhibition of angiogenesis | nih.govmdpi.com |

| HER-2 | Pyridopyrimidines | Inhibition of tumor cell growth | mdpi.com |

| PI3Kδ | Pyrazolo[1,5-a]pyrimidines | Inhibition of cell proliferation and survival | mdpi.com |

| CDK2 | Pyrazolo[3,4-d]pyrimidines | Cell cycle arrest, apoptosis | nih.gov |

Applications in Advanced Materials Science Excluding Basic Properties

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The development of MOFs and coordination polymers relies on the precise assembly of metal ions or clusters with organic ligands. The pyrimidine (B1678525) core, with its nitrogen atoms, presents inherent coordinating capabilities. By replacing the chloro groups of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine with appropriate functional groups, it can be transformed into a multidentate ligand suitable for constructing these complex architectures.

Pyrimidine derivatives are valuable ligands in coordination chemistry due to the presence of nitrogen atoms within the aromatic ring, which can readily coordinate with metal centers. For instance, pyrimidine-4,6-dicarboxylate is a known bridging ligand used in the synthesis of manganese(II) coordination polymers. researchgate.net The resulting structures can range from one-dimensional chains to three-dimensional porous networks, with the final architecture being highly dependent on the synthesis conditions. researchgate.net Similarly, aminopyrimidine derivatives have been used to synthesize biologically active mineral complexes with various transition metals. mdpi.com

The transformation of this compound into a suitable ligand for MOF synthesis would typically involve the substitution of the chlorine atoms with coordinating moieties such as carboxylates or amines. This functionalization is crucial for enabling the molecule to act as a linker between metal nodes in a coordination polymer network.

The judicious selection of metal clusters and the tailored design of organic linkers are key strategies for building MOFs with unique properties, including high surface area, specific pore apertures, and desired functionalities. rsc.org By derivatizing this compound, a library of linkers can be generated, each capable of producing a unique coordination polymer with distinct structural characteristics.

Metal-organic frameworks are increasingly explored for their applications in heterogeneous catalysis. The catalytic activity of these materials can be tuned by modifying the organic linkers. For example, the steric and electronic properties of bipyridine-based linkers in MOF-supported palladium catalysts have been shown to significantly impact their activity in cross-coupling reactions. iastate.eduresearchgate.net

By incorporating catalytically active metal centers into a framework constructed from pyrimidine-based linkers derived from this compound, it is conceivable to develop novel MOF catalysts. The electronic properties of the dichlorophenyl group and the pyrimidine core could influence the catalytic performance of the entrapped metal species. Research has demonstrated the use of iron-based MOFs as recyclable nanocatalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.govnih.gov

| Research Area | Precursor Compound | Functionalization | Resulting Material | Potential Application |

| MOF Synthesis | This compound | Substitution with carboxylates | Pyrimidine-dicarboxylate linker | Gas storage, Separation |

| Coordination Polymers | This compound | Substitution with amines | Aminopyrimidine ligand | Catalysis, Sensing |

| Catalytic MOFs | This compound | Incorporation of metal-binding sites | MOF-supported catalyst | Heterogeneous catalysis |

Optoelectronic Materials and Photonic Devices

The field of optoelectronics relies on materials that can interact with light to produce an electronic effect or vice versa. Pyrimidine-based compounds are of significant interest in this area due to their electron-deficient nature, which makes them suitable as building blocks for various "push-pull" chromophores and fluorophores.

The synthesis of fluorophores often involves the creation of molecules with an electron-donating group (push) and an electron-accepting group (pull) connected by a π-conjugated system. The electron-deficient pyrimidine ring can act as an excellent electron acceptor. By substituting the chlorine atoms of this compound with electron-donating groups, such as amino groups, a "push-pull" architecture can be established.

The synthesis of 2,5-diamino-4,6-diarylpyrimidines has been identified as a new scaffold for producing efficient organic fluorescent materials. nih.gov These compounds exhibit high absorption coefficients and quantum yields, with some derivatives fluorescing even in the solid state. nih.gov The synthetic strategy involves the single-step installation of two aryl groups at the 4 and 6 positions of a pyrimidine core, offering a modular approach to a range of fluorescent compounds with distinct photophysical properties. nih.gov

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The AIE effect is often observed in molecules with propeller-shaped structures that have restricted intramolecular rotation in the aggregated state.

While direct studies on the AIE characteristics of this compound are not available, its derivatives, particularly those with bulky substituents that can induce twisted conformations, could potentially exhibit AIE. The introduction of electron-donating amino groups at the 4 and 6 positions could lead to the formation of luminogens. The substitution of the chloro groups with bulky aromatic amines, for instance, could create a sterically hindered environment that promotes AIE by restricting intramolecular rotations in the solid state.

| Property | Precursor Compound | Key Functionalization | Resulting Feature | Potential Application |

| Fluorescence | This compound | Substitution with amino groups | Push-pull electronic structure | Organic Light-Emitting Diodes (OLEDs) |

| AIE | This compound | Substitution with bulky groups | Restricted intramolecular rotation | Solid-state lighting, Sensors |

Theoretical Design for Tunable Photophysical Properties

The rational design of organic molecules with specific photophysical properties is a cornerstone of modern materials science. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the electronic structure and optical behavior of compounds like this compound before their synthesis.

The photophysical properties of pyrimidine derivatives are highly sensitive to their chemical environment and substitution patterns. The electron-withdrawing character of the pyrimidine ring can be modulated by the introduction of different substituents, which in turn allows for the fine-tuning of the molecule's absorption and emission spectra. For instance, the addition of electron-donating groups can lead to the formation of intramolecular charge transfer (ICT) states, which are often associated with interesting photophysical phenomena such as solvatochromism and fluorescence quenching.

Theoretical studies on substituted pyrimidines have shown that the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled. This control over the electronic bandgap is crucial for designing materials for specific applications, such as organic light-emitting diodes (OLEDs) and sensors. In the case of this compound, the presence of multiple chlorine atoms is expected to lower both the HOMO and LUMO energy levels, potentially leading to materials with high electron affinity.

Computational models can predict how modifications to the molecular structure of this compound would affect its photophysical properties. For example, replacing the chlorine atoms at the 4 and 6 positions with different functional groups could dramatically alter the emission wavelength and quantum yield. This predictive power enables the in-silico design of novel materials with desired optical characteristics, saving significant time and resources in experimental synthesis and characterization.

Table 1: Predicted Photophysical Properties Based on Theoretical Calculations of Substituted Pyrimidines

| Substitution Pattern | Predicted Effect on HOMO/LUMO | Predicted Change in Emission Wavelength | Potential Application |

| Electron-donating groups at 4,6-positions | Increased HOMO, decreased bandgap | Red-shift (longer wavelength) | Red-emitting OLEDs, NIR sensors |

| Electron-withdrawing groups at 4,6-positions | Decreased HOMO and LUMO | Blue-shift (shorter wavelength) | Blue-emitting OLEDs, UV sensors |

| Extended π-conjugation at 2-position | Delocalized HOMO and LUMO | Tunable across the visible spectrum | Full-color displays, broadband absorbers |

Note: This table is illustrative and based on general principles of molecular design for pyrimidine-based fluorophores.

Polymer Science and Functional Macromolecules

The incorporation of specific organic moieties into polymer structures is a powerful strategy for creating functional macromolecules with advanced properties. The this compound unit can be integrated into polymer chains to impart unique optical, electronic, and responsive behaviors.

The reactive chlorine atoms at the 4 and 6 positions of the pyrimidine ring in this compound serve as excellent handles for polymerization reactions. These sites are susceptible to nucleophilic substitution, allowing the molecule to act as a monomer in step-growth polymerization processes. For example, it can be reacted with di-nucleophiles such as diols, dithiols, or diamines to form polyesters, polyethers, polythioethers, or polyamines, respectively.

Another significant method for incorporating this pyrimidine derivative into polymer backbones is through cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions allow for the formation of carbon-carbon bonds, enabling the creation of fully conjugated polymers. In such polymers, the pyrimidine unit can act as an electron-accepting moiety, which is beneficial for applications in organic electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The rigidity of the pyrimidine and dichlorophenyl rings can contribute to the formation of polymers with high thermal stability and well-defined chain conformations. The resulting macromolecular architecture can significantly influence the material's bulk properties, including its mechanical strength, solubility, and film-forming ability.

The integration of pyrimidine moieties into polymer chains can lead to the development of "smart" or "intelligent" materials that respond to external stimuli. The nitrogen atoms in the pyrimidine ring can act as protonation sites, making polymers containing this unit potentially pH-responsive. osf.io Upon protonation, the electronic properties of the pyrimidine ring are significantly altered, which can lead to a change in the polymer's fluorescence or absorption characteristics. osf.io This halochromism can be exploited for the development of pH sensors.

Furthermore, the electron-deficient nature of the dichloropyrimidine core makes it a potential recognition site for electron-rich analytes. Polymers incorporating this compound could be designed as chemosensors for the detection of specific ions or molecules. The binding of an analyte to the pyrimidine unit would perturb the electronic structure of the polymer, resulting in a detectable optical or electronic signal.